5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline
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Overview
Description
5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline is a fluorinated aromatic compound. It is characterized by the presence of multiple fluorine atoms and a trifluoromethyl group, which impart unique chemical and physical properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution reaction, where a difluoroaniline derivative reacts with a difluorophenol derivative in the presence of a base. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms and the trifluoromethyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Medicine: It is investigated for its potential use in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline involves its interaction with specific molecular targets. The presence of multiple fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluoro-4-(trifluoromethyl)pyridine
- Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene]
Uniqueness
5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group. This configuration imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to similar compounds. Additionally, its stability and resistance to degradation make it valuable in various industrial applications.
Properties
Molecular Formula |
C13H6F7NO |
---|---|
Molecular Weight |
325.18 g/mol |
IUPAC Name |
5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2,4-difluoroaniline |
InChI |
InChI=1S/C13H6F7NO/c14-6-3-7(15)11(4-10(6)21)22-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H,21H2 |
InChI Key |
YDPRVBGCYKSIDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC2=C(C=C(C(=C2)N)F)F)F)C(F)(F)F |
Origin of Product |
United States |
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